[4-(4-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone
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Overview
Description
4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a thiophene ring and a piperazine moiety bearing a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperazine Derivative: Starting with 4-fluoroaniline, it is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of a base to form 1-(4-fluorophenyl)piperazine.
Quinoline Core Formation: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Coupling Reactions: The final step involves coupling the piperazine derivative with the quinoline core, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the quinoline core or the piperazine moiety, potentially altering the electronic properties of the compound.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinoline or piperazine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with serotonin receptors, which are implicated in mood regulation and other neurological functions. The quinoline core may also interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine moiety with a fluorophenyl group but lacks the quinoline and thiophene rings.
Quinoline Derivatives: Compounds like chloroquine and quinine, which have a quinoline core but different substituents.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which have a thiophene ring but different functional groups.
Uniqueness: 4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline is unique due to its combination of a quinoline core, a thiophene ring, and a piperazine moiety with a fluorophenyl group. This unique structure imparts specific electronic and steric properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H20FN3OS |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C24H20FN3OS/c25-17-7-9-18(10-8-17)27-11-13-28(14-12-27)24(29)20-16-22(23-6-3-15-30-23)26-21-5-2-1-4-19(20)21/h1-10,15-16H,11-14H2 |
InChI Key |
MMPGPRWJOUXCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
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